2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Description
2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Borylation Reactions
- Borylation at the Benzylic C-H Bond : In the presence of a palladium catalyst, this compound can be used to form pinacol benzyl boronate by borylating the benzylic C-H bond of alkylbenzenes .
Hydroboration
Hydroboration reactions involving alkynes and alkenes benefit from this compound:
- Hydroboration of Alkynes and Alkenes : Transition metal-catalyzed hydroboration reactions can be carried out using this compound, leading to the formation of boron-containing products .
Aryl Boronates Synthesis
The compound plays a role in the synthesis of aryl boronates:
- Coupling with Aryl Iodides : In the presence of a copper catalyst, it reacts with aryl iodides to yield aryl boronates, which are useful intermediates in organic synthesis .
Asymmetric Hydroboration
Chiral allenyl boronates can be synthesized through asymmetric hydroboration of 1,3-enynes:
- Asymmetric Hydroboration of 1,3-Enynes : This compound participates in the formation of chiral allenyl boronates, which have applications in asymmetric synthesis .
These applications highlight the versatility of 2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide in various chemical processes. Researchers continue to explore its potential in diverse contexts, making it an intriguing compound for scientific investigation . If you have any further questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-8-13(2)15(4)19(14(12)3)27(25,26)23-10-17-18(21-7-6-20-17)16-9-22-24(5)11-16/h6-9,11,23H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVJIALJASBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide |
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